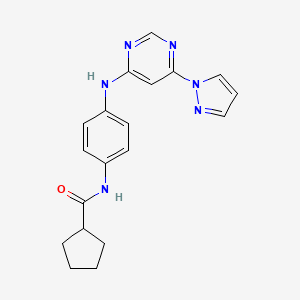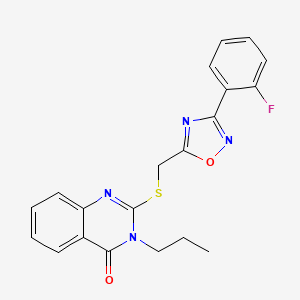
1,5-dimethyl-N-(5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl)-1H-pyrazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,5-dimethyl-N-(5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl)-1H-pyrazole-3-carboxamide is a useful research compound. Its molecular formula is C18H19N5O2 and its molecular weight is 337.383. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antidepressant and Anticonvulsant Activities
The compound has been studied for its potential antidepressant and anticonvulsant activities. Research indicates that certain pyrazole derivatives, which include similar structures, have shown marked antidepressant activity, comparable to or exceeding that of established antidepressants like imipramine. Additionally, some derivatives exhibited significant protective effects against clonic seizures, suggesting potential utility in anticonvulsant therapy (Abdel‐Aziz, Abuo-Rahma, & Hassan, 2009).
Antibacterial Agents
Pyrazole derivatives have also been explored for their antibacterial properties. Some synthesized compounds in this category demonstrated promising activity against bacteria such as Staphylococcus aureus and Bacillus subtilis, at non-cytotoxic concentrations. This indicates the potential of these compounds as novel antibacterial agents (Palkar et al., 2017).
Antiallergic Activities
Research on pyrazole-carboxamides and related compounds has revealed their potential in antiallergic applications. Certain derivatives were found to be orally active and showed promising antiallergic effects, indicating their potential as therapeutic agents in allergy treatment (Huang et al., 1994).
Cytotoxic Activity
Studies have also been conducted on the cytotoxic activity of carboxamide derivatives of similar compounds, indicating their potential in cancer therapy. Some compounds demonstrated potent cytotoxicity against various cancer cell lines, suggesting their use as antitumor agents (Deady et al., 2003).
Alkaline Phosphatase Inhibition
Another area of application is in the inhibition of alkaline phosphatase, a key enzyme in various physiological processes. Certain benzamide derivatives of pyrazole showed potential in this regard, highlighting their relevance in medicinal chemistry for targeting nucleotide protein interactions (Saeed et al., 2015).
Antimicrobial Activity
The compound's derivatives have also shown effectiveness as antimicrobial agents. Certain pyrazolines synthesized from naphthalene derivatives exhibited significant antimicrobial properties against a range of bacteria, indicating their potential in combating microbial infections (Azarifar & Shaebanzadeh, 2002).
Antitubercular Activity
Research into pyrazole analogues has also uncovered their potential in treating tuberculosis. Specific compounds demonstrated significant activity against Mycobacterium tuberculosis, including strains resistant to common treatments, making them promising candidates for antitubercular therapy (Ahsan et al., 2012).
Propriétés
IUPAC Name |
1,5-dimethyl-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O2/c1-11-9-15(22-23(11)2)16(24)19-18-21-20-17(25-18)14-8-7-12-5-3-4-6-13(12)10-14/h7-10H,3-6H2,1-2H3,(H,19,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCZWYHKPUQZZNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)C(=O)NC2=NN=C(O2)C3=CC4=C(CCCC4)C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
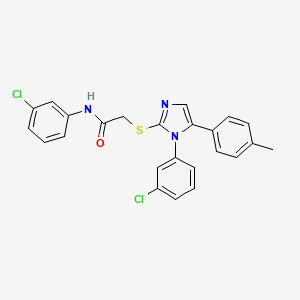
![3-[[1-[(3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-yl]methoxy]-6-methylpyridazine](/img/structure/B2481115.png)
![2-cyclopropyl-5-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B2481117.png)

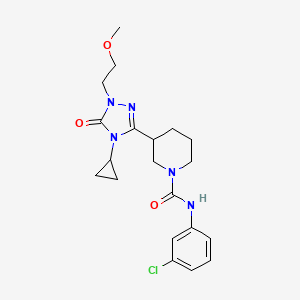
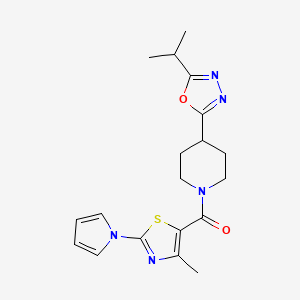
![2-{[1-(4-Ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}benzoic acid](/img/structure/B2481123.png)

![N-[2-(Trifluoromethyl)pyridin-3-yl]hydroxylamine](/img/structure/B2481125.png)
![2-(2,4-dioxo-3-propyl-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2481126.png)
![N-(3-ethylphenyl)-2-{[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2481127.png)
